

An In-depth Technical Guide to Methoprotryne (CAS 841-06-5)

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Compound of Interest

Compound Name: Methoprotryne

Cat. No.: B166297

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a triazine herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a vital process in plant life. This technical guide provides a comprehensive overview of **Methoprotryne**, with a focus on its chemical and physical properties, mechanism of action, toxicological profile, and analytical methodologies. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in environmental studies, toxicological research, or as a potential off-target modulator of biological pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of its primary mechanism of action, potential off-target signaling pathways, and a common analytical workflow are provided to enhance understanding.

Chemical and Physical Properties

Methoprotryne is a colorless, crystalline solid with the chemical formula $C_{11}H_{21}N_5OS$.^[1] It belongs to the s-triazine class of herbicides.^[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

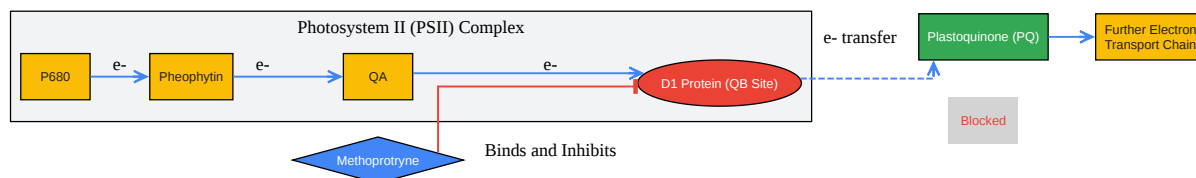
Table 1: Chemical and Physical Properties of **Methoprotryne**

Property	Value	Reference(s)
IUPAC Name	4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine	[1]
CAS Number	841-06-5	[1]
Molecular Formula	C ₁₁ H ₂₁ N ₅ OS	[1]
Molecular Weight	271.39 g/mol	[1]
Appearance	Colorless crystalline solid	[1]
Melting Point	68-70 °C	[1]
Water Solubility	320 mg/L at 20 °C	[1]
Vapor Pressure	2.8 x 10 ⁻⁷ mmHg	[1]
pKa	4.0 at 21 °C	[1]

Mechanism of Action

Primary Mechanism: Inhibition of Photosystem II

The primary herbicidal activity of **Methoprotryne**, like other triazine herbicides, stems from its ability to inhibit photosynthesis.[1] Specifically, it targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] **Methoprotryne** competitively binds to the Q(B) binding site on the D1 protein, thereby blocking the binding of plastoquinone.[2] This interruption of the electron transport chain prevents the fixation of CO₂ and the production of ATP and NADPH, essential energy carriers for plant growth.[2] The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2]



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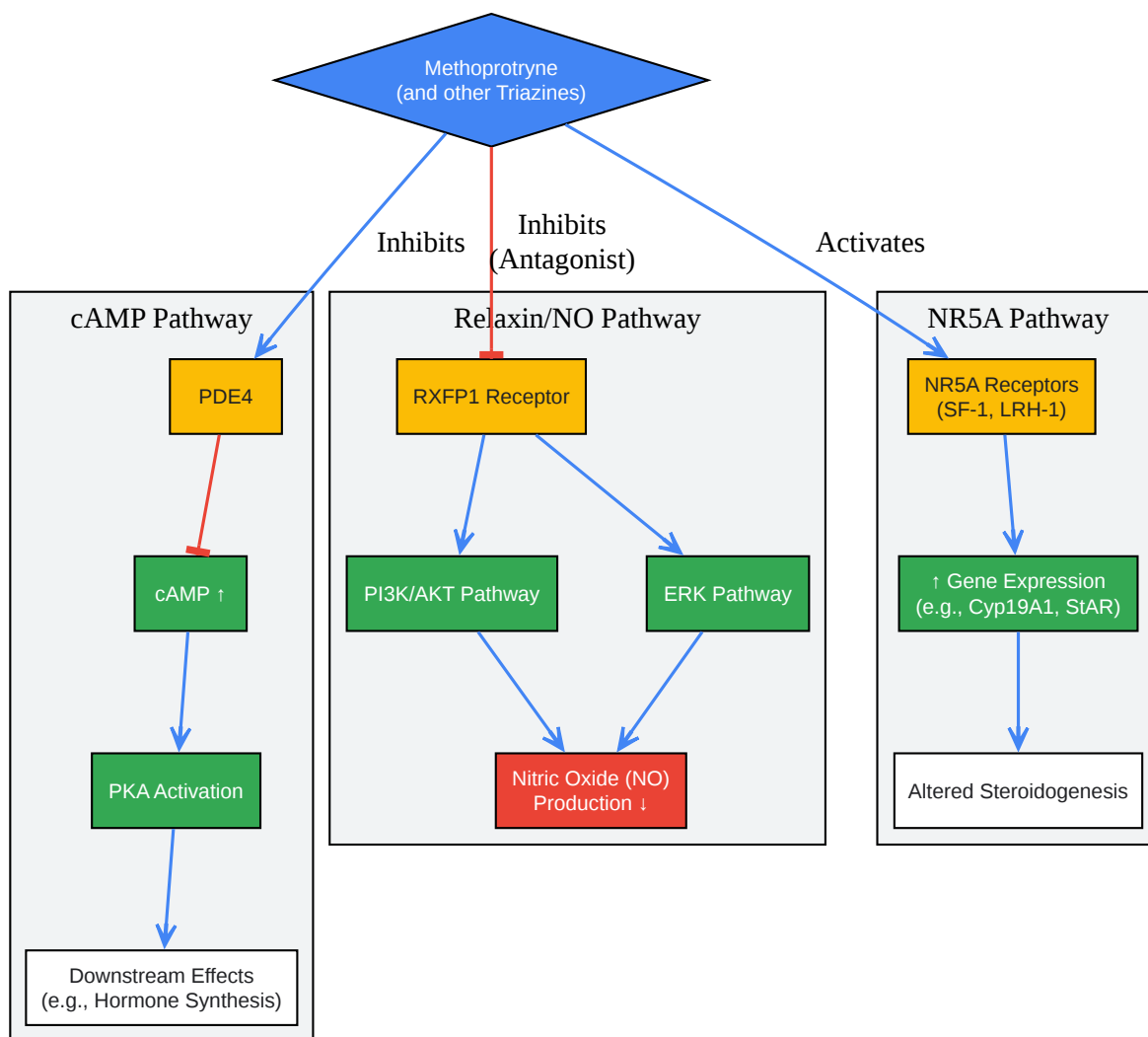
Figure 1: Mechanism of Photosystem II Inhibition by **Methoprotrotyne**.

Potential Off-Target Signaling in Non-Target Organisms

While the primary target of triazine herbicides is in plants, studies on related compounds like atrazine and simazine suggest potential off-target effects in mammalian cells. These effects are of particular interest to drug development professionals for understanding potential toxicities and unintended pharmacological activities. Research indicates that triazines can act as endocrine disruptors and modulate various signaling pathways.[3][4][5][6][7][8][9]

- **cAMP Signaling:** Atrazine has been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP).[1] This can potentiate cAMP-dependent signaling pathways, which are crucial in regulating numerous cellular processes, including hormone synthesis and release.[1]
- **PI3K/AKT and ERK Signaling:** Triazines can influence the phosphoinositide 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK) pathways.[5][9] These pathways are central to cell survival, proliferation, and metabolism.
- **Relaxin Signaling:** Studies have demonstrated that triazines can competitively inhibit the binding of relaxin to its receptor (RXFP1), thereby disrupting downstream signaling, including nitric oxide (NO) production.[5][9] This interference with relaxin signaling can have implications for reproductive health.[5][9]
- **NR5A Nuclear Receptor Activity:** Atrazine has been found to activate endocrine gene networks through non-steroidal NR5A nuclear receptors (e.g., SF-1 and LRH-1).[6][7] This

can lead to the upregulation of genes involved in steroidogenesis.[6][7]



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Figure 2: Potential Off-Target Signaling Pathways Modulated by Triazine Herbicides.

Toxicological Profile

The toxicological data for **Methoprotryne** is limited in publicly available literature. However, data for the technical grade compound and related triazine herbicides provide an indication of its toxicological profile.

Acute Toxicity

Table 2: Acute Toxicity of **Methoprotryne**

Test	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	>5000 mg/kg	[1][10]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	[10]
LC ₅₀ (1 hour)	Rat	Inhalation	240 mg/L	[10]

Sub-chronic and Chronic Toxicity

Specific No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values for sub-chronic and chronic studies on **Methoprotryne** are not readily available in the reviewed literature. For other triazines, such as atrazine, long-term exposure has been associated with effects on the liver, heart, and reproductive system in animal studies. [4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

- **Genotoxicity:** A standard battery of genotoxicity tests, including the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus assay, is typically required to assess the mutagenic potential of such compounds.[11] Specific genotoxicity data for **Methoprotryne** were not found in the reviewed literature.
- **Carcinogenicity:** Carcinogenicity is typically evaluated through long-term bioassays in two rodent species.[12] The US EPA has classified atrazine, a related triazine, as "not likely to be carcinogenic to humans." [4] No specific carcinogenicity classification for **Methoprotryne** was found.
- **Reproductive and Developmental Toxicity:** Two-generation reproductive toxicity studies in rats are the standard for assessing effects on fertility and offspring development.[13] Some

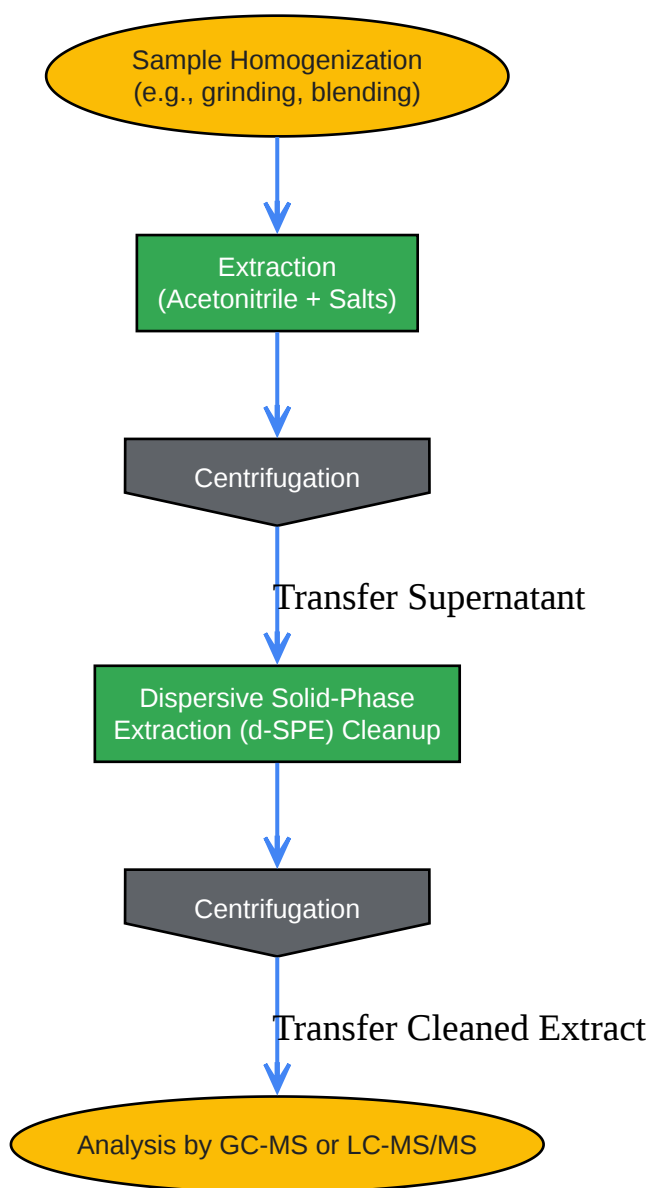
triazines have been shown to act as endocrine disruptors, affecting the hypothalamic-pituitary-gonadal axis and potentially leading to reproductive and developmental effects.[3][5][8][9] Specific reproductive toxicity data for **Methoprotryne** are not available in the reviewed literature.

Analytical Methodologies

The determination of **Methoprotryne** residues in various matrices is crucial for environmental monitoring and food safety. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1]

Sample Preparation: QuEChERS Method

A widely used and effective method for sample preparation for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11][14][15][16][17][18]



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Figure 3: General Workflow of the QuEChERS Method for Pesticide Residue Analysis.

Detailed Experimental Protocol: QuEChERS for Soil Samples

This protocol is a generalized procedure based on the QuEChERS methodology for the extraction of pesticide residues from soil for subsequent analysis by GC-MS or LC-MS/MS.

- Sample Homogenization:

- Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.
- Grind the sieved soil to a fine, uniform powder using a mortar and pestle or a mechanical grinder.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry.
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed.
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube. The d-SPE tube contains a mixture of sorbents to remove interfering matrix components (e.g., 900 mg MgSO_4 , 150 mg primary secondary amine (PSA), and 150 mg C18).
 - Cap the d-SPE tube and vortex for 30 seconds.
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Final Extract Preparation and Analysis:
 - Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.

- The extract is now ready for analysis by GC-MS or LC-MS/MS for the quantification of **Methoprotryne**.

Conclusion

Methoprotryne is a triazine herbicide with a well-defined primary mechanism of action involving the inhibition of photosystem II in plants. While specific toxicological data for **Methoprotryne** in non-target organisms is limited, the known endocrine-disrupting and signaling-modulating effects of other triazine herbicides highlight the need for further research, particularly for an audience in drug development and toxicology. The analytical methods for its detection are well-established, with the QuEChERS method providing an efficient and robust sample preparation workflow. This technical guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge on **Methoprotryne** and providing detailed protocols to aid in future investigations.

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